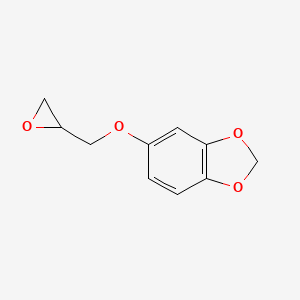
1-(Nitromethyl)cyclobutanol
Overview
Description
1-(Nitromethyl)cyclobutanol is an organic compound with the CAS Number: 344329-87-9 and a molecular weight of 131.13 . It has a linear formula of C5H9NO3 . It is a colorless liquid or solid with an odor similar to alcohol .
Synthesis Analysis
The synthesis of cyclobutanol derivatives, including 1-(Nitromethyl)cyclobutanol, has been achieved through a sequential enantioselective reduction/C–H functionalization . This strategy features a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation .Molecular Structure Analysis
The molecular structure of 1-(Nitromethyl)cyclobutanol is represented by the linear formula C5H9NO3 . The molecule has a molecular weight of 131.13 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclobutanol derivatives, including 1-(Nitromethyl)cyclobutanol, involve a sequential enantioselective reduction/C–H functionalization . This process includes a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation .Physical And Chemical Properties Analysis
1-(Nitromethyl)cyclobutanol is a colorless liquid or solid with an odor similar to alcohol . It has a molecular weight of 131.13 and a linear formula of C5H9NO3 .Scientific Research Applications
Chemical Properties and Storage
“1-(Nitromethyl)cyclobutanol” is a chemical compound with the CAS Number: 344329-87-9 and a molecular weight of 131.13 .
2. Use in Synthesis of Cyclobutane-Containing Natural Products Cyclobutane-containing natural products display fascinating architectures and potent biological activities . The unique structures of cyclobutane rings serve as critical core skeletons in these molecules . “1-(Nitromethyl)cyclobutanol” could potentially be used in the synthesis of these natural products.
Use in Total Syntheses
Cyclobutanones, which can be derived from “1-(Nitromethyl)cyclobutanol”, have been employed as key starting materials for a wide number of total syntheses . These include the syntheses of various compounds and as building blocks for the preparation of bioactive molecules and drugs .
Mechanism of Action
properties
IUPAC Name |
1-(nitromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDYBOWVGFYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530471 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344329-87-9 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


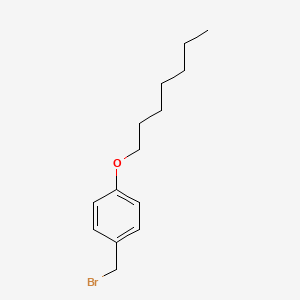
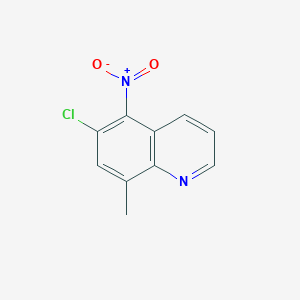


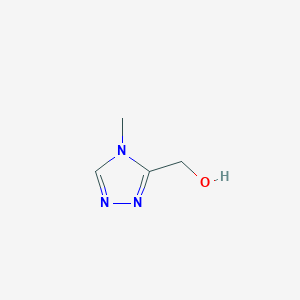
![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
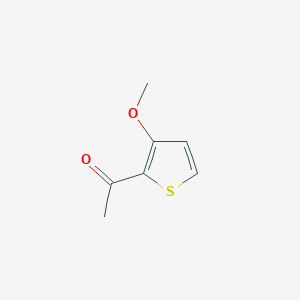


![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)



